molecular formula C26H20N2 B8679185 4,4'-Bis(2-phenylethenyl)-2,2'-bipyridine CAS No. 825621-06-5

4,4'-Bis(2-phenylethenyl)-2,2'-bipyridine

Cat. No. B8679185
M. Wt: 360.4 g/mol
InChI Key: OFZKDHVEYWXZKM-UHFFFAOYSA-N
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Patent
US08962977B2

Procedure details

4,4′-Dimethyl-2,2′-bipyridine and methyl 4-formylbenzoate were purchased from Aldrich and Fluka respectively. 4,4′-Di(phenylethenyl)-2,2′-bipyridine 3 was prepared by hydrolysis of the styryl ester 2, which was synthesized from 4,4′-Dimethyl-2,2′-bipyridine 1 by a modified version of the previously described procedure (see Klein et al., 2005 below) as follows: 4,4′-Dimethyl-2,2′-bipyridine (11.054 g, 0.06 mol) and methyl 4-formylbenzoate (29.549 g, 0.18 mol) were dispersed in acetic anhydride (16 mL) then dry potassium acetate (5.889, 0.06 mol) and iodine (50 mg, 2×10−4 mol) were added. The resulting mixture was heated under reflux for 48 h. After cooling, methanol (200 mL) was added and the resulting fine off-white crystals were filtered off. The solid was stirred for 5 minutes with boiling methoxyethanol (400 mL), the mixture allowed to cool to RT, and the crystalline product filtered off and dried to give pure styryl ester (19.449 g, 72%). The compound gave spectroscopic data identical to that previously reported. 4,4′-Dicarboxy(phenylethenyl)-2,2′-bipyridine 3 was then obtained in quantitative yield from the styryl ester according to the literature procedure. (Engineering of a Novel Ruthenium Sensitizer and its Application in Dye-Sensitized Solar Cells for Conversion of Sunlight into Electricity, C. Klein, Md. K. Nazeeruddin P. Liska, Davide Di Censo, N. Hirata, E. Palomares, J. R. Durrant and M. Grätzel, Inorg. Chem. 44, 178-180, 2005).
[Compound]
Name
styryl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.054 g
Type
reactant
Reaction Step Six
Quantity
29.549 g
Type
reactant
Reaction Step Six
Quantity
16 mL
Type
solvent
Reaction Step Six
Name
potassium acetate
Quantity
0.06 mol
Type
reactant
Reaction Step Seven
Quantity
50 mg
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]=2)[CH:3]=1.C([C:17]1[CH:26]=[CH:25][C:20]([C:21](OC)=O)=[CH:19][CH:18]=1)=O.[C:27]([O-])(=O)[CH3:28].[K+].II>C(OC(=O)C)(=O)C.CO>[C:27]1([CH:28]=[CH:1][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]3[CH:13]=[C:12]([CH:14]=[CH:21][C:20]4[CH:19]=[CH:18][CH:17]=[CH:26][CH:25]=4)[CH:11]=[CH:10][N:9]=3)[CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
styryl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
Step Six
Name
Quantity
11.054 g
Type
reactant
Smiles
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
Name
Quantity
29.549 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Seven
Name
potassium acetate
Quantity
0.06 mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mg
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solid was stirred for 5 minutes with boiling methoxyethanol (400 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting fine off-white crystals were filtered off
FILTRATION
Type
FILTRATION
Details
the crystalline product filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC1=CC(=NC=C1)C1=NC=CC(=C1)C=CC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.449 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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